REACTION_CXSMILES
|
[C:1]1(O)[C:10]2[CH2:9][CH:8]=[CH:7][CH2:6][C:5]=2[C:4]([OH:11])=[CH:3][CH:2]=1.[OH-].[Na+].S([O:20][CH3:21])(OC)(=O)=O.[CH2:22](O)C>O>[CH3:22][O:11][C:4]1[C:5]2[CH2:6][CH:7]=[CH:8][CH2:9][C:10]=2[C:1]([O:20][CH3:21])=[CH:2][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
63.18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=2CC=CCC12)O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated briefly until solution
|
Type
|
ADDITION
|
Details
|
The heat evolved during the addition
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
is added
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=2CC=CCC12)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |